Cas no 1344919-58-9 ((1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol)

(1R)-1-(2-Chloro-6-fluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2-chloro-6-fluorophenyl substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective precision. The presence of both chloro and fluoro substituents enhances its utility in fine chemical transformations, such as nucleophilic substitutions or catalytic reductions. This compound exhibits high chemical stability and predictable reactivity, facilitating its incorporation into complex molecular frameworks. Its well-defined stereochemistry ensures consistent performance in chiral resolutions or as a building block for bioactive molecules. Suitable for controlled environments, it is typically handled under inert conditions to preserve its optical purity.
(1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol structure
1344919-58-9 structure
Product Name:(1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol
CAS No:1344919-58-9
MF:C8H8ClFO
MW:174.599925041199
MDL:MFCD20400865
CID:5039868
PubChem ID:78998549
Update Time:2025-05-22

(1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2-Chloro-6-fluorophenyl)ethanol
    • (1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol
    • CS-0162586
    • EN300-1968354
    • E75528
    • BS-49256
    • AKOS017508498
    • 1344919-58-9
    • (1R)-1-(2-chloro-6-fluorophenyl)ethanol
    • MDL: MFCD20400865
    • Inchi: 1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1
    • InChI Key: XOKZEMDWMJPKRO-RXMQYKEDSA-N
    • SMILES: ClC1C=CC=C(C=1[C@@H](C)O)F

Computed Properties

  • Exact Mass: 174.0247707g/mol
  • Monoisotopic Mass: 174.0247707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.2

(1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol Pricemore >>

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Additional information on (1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol

Chemical Compound CAS No. 1344919-58-9: (1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol

The compound with CAS No. 1344919-58-9, commonly referred to as (1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique stereochemistry, with the (R) configuration at the chiral center, which plays a crucial role in its biological activity and chemical reactivity. The molecule consists of a phenyl ring substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, attached to an ethanol group via a single bond.

Recent studies have highlighted the potential of (1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol as a precursor in the synthesis of bioactive compounds. Its chiral center makes it particularly valuable in asymmetric synthesis, where it can serve as a building block for complex molecules with specific stereochemical requirements. Researchers have demonstrated that this compound can be efficiently synthesized through enantioselective catalytic processes, leveraging the directing effects of the halogen substituents on the aromatic ring.

The substitution pattern on the phenyl ring—specifically the presence of chlorine and fluorine atoms—confers unique electronic and steric properties to the molecule. These properties influence its reactivity in various chemical transformations. For instance, the chlorine atom at the 2-position acts as an electron-withdrawing group, activating certain positions on the ring for electrophilic substitution reactions. Conversely, the fluorine atom at the 6-position introduces steric hindrance, which can be exploited to control regioselectivity in reactions involving this compound.

In terms of applications, (1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol has shown promise in drug discovery programs targeting specific enzyme systems. Its ability to interact with proteins through hydrogen bonding and hydrophobic interactions makes it a candidate for modulating enzyme activity. Recent computational studies have revealed that this compound exhibits favorable binding affinities to certain G-protein coupled receptors (GPCRs), suggesting its potential as a lead compound in therapeutic development.

The synthesis of (1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol typically involves multi-step processes that require precise control over stereochemistry. One common approach involves the enantioselective reduction of an appropriately substituted ketone using chiral catalysts such as Noyori-type catalysts. This method ensures high enantiomeric excess, which is critical for downstream applications in asymmetric catalysis and drug development.

Moreover, the stability and solubility properties of this compound have been extensively studied under various conditions. It has been found to exhibit good stability under physiological conditions, making it suitable for in vivo studies. Its solubility profile also makes it amenable to formulation into various drug delivery systems, including liposomal formulations and nanoparticles.

In conclusion, (1R)-1-(2-chloro-6-fluorophenyl)ethan-1-ol is a versatile compound with significant potential in both academic research and industrial applications. Its unique combination of stereochemistry and functional groups positions it as a valuable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing chemical science.

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